molecular formula C28H46O B1664013 24-Methylenecholesterol CAS No. 474-63-5

24-Methylenecholesterol

Cat. No.: B1664013
CAS No.: 474-63-5
M. Wt: 398.7 g/mol
InChI Key: INDVLXYUCBVVKW-PXBBAZSNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

24-Methylenecholesterol, also known as Chalinasterol, primarily targets cholesterol acyltransferase in human macrophages . This enzyme plays a crucial role in the esterification of cholesterol, a process that is essential for the proper functioning of cells.

Mode of Action

This compound stimulates the activity of cholesterol acyltransferase . This interaction leads to an increase in the esterification of cholesterol, which can have various downstream effects on cellular processes.

Biochemical Pathways

The compound is involved in the biosynthesis of physalin and withanolide , which are known for their promising anticancer activities. In the yeast Saccharomyces cerevisiae, the biosynthesis of this compound has been engineered by

Future Directions

The 24-methylenecholesterol-producing strain obtained in a study could serve as a platform for characterizing the downstream enzymes involved in the biosynthesis of physalin or withanolide, given that this compound is a common precursor of these chemicals . Future research should look into the concentrations and impacts of this compound on entire honey bee colonies in a field realistic scenario .

Biochemical Analysis

Biochemical Properties

24-Methylenecholesterol is a vital substrate in the biosynthesis of physalin and withanolide, compounds known for their promising anticancer activities . In biochemical reactions, this compound interacts with several enzymes, including 7-dehydrocholesterol reductase (DHCR7), which catalyzes the reduction of the C7-8 double bond in the B ring of 7-dehydrocholesterol to form cholesterol . This interaction is essential for the conversion of this compound to other sterols, such as cholesterol and desmosterol .

Cellular Effects

This compound influences various cellular processes, including cell growth and differentiation. In honey bees, it has been shown to be essential for proper development and physiological changes, such as increased body and ovary size . Additionally, this compound affects cell signaling pathways and gene expression, contributing to its role in cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it serves as a substrate for DHCR7, facilitating the reduction of 7-dehydrocholesterol to cholesterol . This process involves enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. During the initial stages of cell growth, the biosynthesis of this compound is closely related to the cell growth rate, with significant production occurring during the strong growth period (24-96 hours) . During the stationary phase (96-144 hours), the production of this compound decreases significantly . Long-term studies have shown that this compound remains stable and retains its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In honey bees, dietary supplementation with this compound has been shown to improve survival rates, diet consumption, and overall health . At high doses, there may be potential toxic or adverse effects, although specific threshold levels have not been well-documented .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the conversion of campesterol to cholesterol in insects . This process involves multiple enzymes, such as sterol 24(28) isomerase-reductase, which catalyzes the conversion of this compound to 24-methyldesmosterol . These interactions affect metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is assimilated from dietary sources and stored in tissues, such as the abdominal lipid content in honey bees . This distribution is crucial for its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is essential for its role in sterol biosynthesis and other cellular processes .

Chemical Reactions Analysis

Types of Reactions: 24-Methylenecholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include derivatives such as 24-methylenecholestanol and 24-methylenecholestene .

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDVLXYUCBVVKW-PXBBAZSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 24-Methylenecholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

474-63-5
Record name 24-Methylenecholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24-Methylenecholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24-METHYLENECHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0718OYKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 24-Methylenecholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Methylenecholesterol
Reactant of Route 2
24-Methylenecholesterol
Reactant of Route 3
24-Methylenecholesterol
Reactant of Route 4
24-Methylenecholesterol
Reactant of Route 5
24-Methylenecholesterol
Reactant of Route 6
24-Methylenecholesterol
Customer
Q & A

Q1: What is 24-Methylenecholesterol and what is its significance?

A1: this compound (also known as chalinasterol) is a phytosterol, a type of sterol found in plants. It plays a crucial role in the life cycle of various organisms, including insects and plants. Notably, it serves as a vital precursor for the synthesis of essential molting hormones in insects and brassinosteroids in plants. []

Q2: What is the role of this compound in honey bee nutrition?

A2: Honey bees, unable to synthesize cholesterol, rely on dietary sources for this vital nutrient. This compound is considered the key phytosterol for honey bees, impacting their longevity and physiology. [, ] Nurse bees, responsible for feeding larvae, demonstrate a remarkable ability to selectively absorb and transfer this compound to developing brood through brood food. [, , ]

Q3: How do honey bees utilize dietary this compound?

A3: Studies using 13C-labeled this compound added to artificial bee diets have demonstrated its progressive assimilation into various honey bee tissues. This assimilation coincides with improved survival rates, increased diet consumption, higher head protein content, and elevated abdominal lipid content compared to control groups. []

Q4: Does the presence of this compound in honey bee feces explain its selective transfer to brood?

A4: Research suggests that honey bees do not selectively excrete other C28 and C29 phytosterols (like campesterol, sitosterol, isofucosterol, and stigmasterol) in their feces to concentrate this compound. This finding implies other metabolic or physiological mechanisms are at play for segregating and transferring this specific sterol to brood. []

Q5: How does dietary manipulation of this compound impact honey bee physiology?

A5: Experiments where honey bees were fed varying concentrations of this compound revealed significant changes in the protein profiles of nurse bee heads. Higher dietary sterol concentrations were linked to increased abundance of vital nutritional marker proteins, such as major royal jelly proteins 1, 4, 5, and 7. []

Q6: What is the role of this compound in plant growth and development?

A6: In plants, this compound is a key intermediate in the biosynthesis of brassinosteroids, hormones crucial for growth and development. Plant mutants deficient in enzymes involved in this compound metabolism, such as the Arabidopsis dwarf1 mutant, exhibit dwarfism due to impaired brassinosteroid production. [, , ]

Q7: How is this compound metabolized in plants?

A7: this compound is converted to campesterol and dihydrobrassicasterol through a two-step enzymatic process involving isomerization and reduction of the Δ24(28) double bond. [, , ] This pathway is specific to plants and differs from cholesterol biosynthesis in animals.

Q8: What is the significance of the enzyme DWF1 in relation to this compound?

A8: DWF1 (DIMINUTO/DWARF1) is an enzyme crucial for this compound metabolism in plants. It catalyzes the isomerization and reduction of the Δ24(28) double bond, leading to the formation of campesterol, a precursor to brassinosteroids. [, ] Mutations in the DWF1 gene disrupt this conversion, resulting in the accumulation of this compound and a deficiency in campesterol, ultimately leading to dwarfism in plants. [, , , ]

Q9: Are there any unique enzymatic mechanisms associated with this compound metabolism?

A9: Yes, research has identified a unique DWF1 enzyme in Ajuga reptans var. atropurpurea that directly reduces this compound to campesterol without the typical Δ24(25) intermediate. This direct reduction mechanism, confirmed through labeling studies and GC-MS analysis, contrasts with the two-step process observed in other plants like Oryza sativa. [, ]

Q10: What is the role of this compound in withanolide biosynthesis?

A10: this compound is the precursor for withanolides, a group of steroidal lactones with diverse pharmaceutical applications found in plants like Withania somnifera (ashwagandha). A specific enzyme, sterol Δ24-isomerase (24ISO), catalyzes the conversion of this compound to 24-methyldesmosterol, a crucial step in the withanolide biosynthetic pathway. []

Q11: How does the discovery of 24ISO impact withanolide research?

A11: Identifying 24ISO as a key enzyme in withanolide biosynthesis paves the way for targeted research aimed at enhancing withanolide production in plants. Understanding the enzymatic steps involved can facilitate the development of sustainable production methods for these valuable compounds using white biotechnology. []

Q12: Does this compound play a role in physalin biosynthesis?

A12: Studies on Physalis angulata have identified a sterol Δ24-isomerase (Pa24ISO), similar to 24ISO, that converts this compound to 24-methyldesmosterol. Suppression of Pa24ISO through VIGS (virus-induced gene silencing) resulted in decreased levels of both 24-methyldesmosterol and physalin B, a key bioactive compound in P. angulata, indicating its involvement in physalin biosynthesis. []

Q13: Are there variations in this compound content during the development of certain organisms?

A13: Research on Blumeria graminis f.sp. tritici conidia (fungal spores) shows that this compound content changes considerably during their development. While 24-ethylsterols dominate in young conidia, older conidia exhibit a higher proportion of 24-methylsterols, particularly this compound and episterol. []

Q14: How does this compound factor into the chemical composition of scallop muscle?

A15: this compound is a significant component of the sterol fraction in scallop (Placopecten magellanicus) muscle tissue. Seasonal variations in its levels, alongside other sterols like cholesterol, have been observed, suggesting a connection to the scallop's metabolism and potentially reproductive processes. []

Q15: What is the significance of this compound in royal jelly?

A16: this compound is a key sterol component of royal jelly, a bee product known for its diverse biological activities. Its presence in royal jelly, alongside other bioactive compounds like 10-hydroxydecanoic acid, contributes to the product's potential therapeutic benefits. [, ]

Q16: What can you tell me about the structural characterization of this compound?

A17: this compound possesses the molecular formula C28H46O and a molecular weight of 398.67 g/mol. Detailed structural characterization has been achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [] Specific studies have focused on the unambiguous assignment of diastereotopic methyl groups (C-26 and C-27) using 13C-labeled compounds. []

Q17: What is the distribution of 4-desmethylsterols, including this compound, in Solanaceae seeds?

A18: Research on Solanaceae seeds has identified thirteen 4-desmethylsterols, including this compound. The study revealed diverse distribution patterns of these sterols across eleven plant species within seven genera of the Solanaceae family. []

Q18: Can you provide information on the synthesis of deuterium-labeled this compound?

A19: Deuterium-labeled this compound ([25,26,27-2H7]this compound 2b) and related steroids have been successfully synthesized using 3β-tetrahydropyranyloxychol-5-en-24-al as a starting material. These labeled compounds are valuable tools for quantitative analysis and metabolic studies, particularly in investigating brassinosteroid-deficient mutants of Arabidopsis thaliana and Pisum sativum. []

Q19: What are the potential applications of this compound based on its biological activities?

A19: this compound has demonstrated various biological activities, prompting further research into its potential applications. For instance:

  • Antidiabetic Potential: Computational studies suggest that this compound exhibits a favorable binding affinity for human aldose reductase, an enzyme implicated in diabetic complications. This finding suggests its potential as a therapeutic agent for managing diabetes. []
  • Anticancer Potential: Computational studies utilizing molecular docking, molecular dynamics simulations, and DFT calculations have identified this compound as a potential inhibitor of EGFR-TK, a prominent target for anticancer therapy. []
  • Antioxidant and Anti-inflammatory Activities: Research has highlighted the antioxidant and anti-inflammatory properties of this compound, suggesting its potential use in developing novel functional foods and nutraceuticals. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.